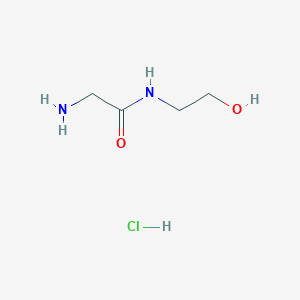

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

Descripción general

Descripción

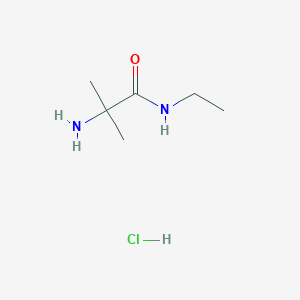

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a compound with the molecular formula C4H10N2O2 . The hydrochloride salt is used as a peripheral vasoconstrictor in the treatment of certain hypotensive states .

Synthesis Analysis

The synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride involves reducing the carbonyl group selectively .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride include the reduction of the carbonyl group . It also involves precipitation observed immediately after the addition of hexamine .Physical And Chemical Properties Analysis

The compound has a melting point of 106-108 °C and a predicted boiling point of 386.2±27.0 °C. Its density is predicted to be 1.161±0.06 g/cm3, and it has a pKa of 14.34±0.46 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Kinetic Studies

One of the primary applications of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride and its derivatives is in chemical synthesis. For instance, N-(2-Hydroxyphenyl)acetamide, a structurally related compound, is utilized as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide involves the use of immobilized lipase, showcasing a kinetically controlled synthesis with vinyl acetate as the activated acyl donor. This highlights the compound's role in facilitating specific chemical reactions and its importance in drug synthesis processes (Magadum & Yadav, 2018).

Metabolism and Toxicology Studies

Compounds related to 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are also significant in studying metabolism and toxicology. For instance, the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes has been explored. These studies are crucial in understanding the biotransformation and potential toxicological effects of such compounds, providing valuable insights into human health and safety considerations (Coleman et al., 2000).

Environmental Chemistry and Monitoring

Derivatives of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are involved in studies related to environmental chemistry. For example, the reaction of the drug atenolol with hypochlorite under wastewater disinfection conditions has been investigated, leading to the production of chlorinated products with phytotoxic activity. Such studies are pertinent in assessing the environmental impact and degradation products of pharmaceuticals and other chemical compounds (DellaGreca et al., 2009).

Molecular Design and Biological Studies

The compound and its derivatives have applications in molecular design and biological studies. For instance, a novel series of potent and selective kappa-opioid agonists were synthesized, highlighting the compound's utility in designing molecules with specific biological activities. These findings are fundamental in drug development and understanding receptor-ligand interactions (Barlow et al., 1991).

Analytical Chemistry

The compound's derivatives are used in developing analytical methods. For example, a new molecular probe for trace measurement of carbonyl compounds in water samples has been reported. Such analytical applications are crucial for monitoring and detecting trace levels of environmental pollutants or other significant substances (Houdier et al., 2000).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCBVFDGXODMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)

![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)